
Indium--oxomolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–oxomolybdenum (1/1) is a compound formed by the combination of indium and molybdenum oxides. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. Indium, a post-transition metal, is known for its softness and malleability, while molybdenum, a transition metal, is recognized for its high melting point and strength. The combination of these two elements results in a compound with intriguing characteristics that are valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium–oxomolybdenum (1/1) typically involves the reaction of indium oxide (In₂O₃) with molybdenum trioxide (MoO₃) under controlled conditions. One common method is the solid-state reaction, where the two oxides are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of indium–oxomolybdenum (1/1) may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Indium–oxomolybdenum (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of indium and molybdenum.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide to form lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogens or other reactive non-metals under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as In₂O₅ and MoO₄.
Reduction: Lower oxides or elemental indium and molybdenum.
Substitution: Compounds such as indium halides or molybdenum halides.
Applications De Recherche Scientifique
Indium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, such as transparent conductive oxides for touchscreens and solar cells.
Mécanisme D'action
The mechanism by which indium–oxomolybdenum (1/1) exerts its effects is primarily through its ability to interact with other molecules and catalyze reactions. The compound’s unique electronic structure allows it to facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can bind to specific molecular targets, enhancing imaging or therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Indium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Indium Tin Oxide (ITO): Widely used in transparent conductive coatings, ITO shares some properties with indium–oxomolybdenum but differs in its composition and specific applications.
Molybdenum Disulfide (MoS₂): Known for its lubricating properties and use in electronics, MoS₂ is another compound involving molybdenum but with different characteristics and uses.
Indium Gallium Zinc Oxide (IGZO): Used in thin-film transistors for displays, IGZO combines indium with other elements to achieve unique electronic properties.
Propriétés
Numéro CAS |
54824-30-5 |
|---|---|
Formule moléculaire |
InMoO |
Poids moléculaire |
226.77 g/mol |
InChI |
InChI=1S/In.Mo.O |
Clé InChI |
UAFICZUDNYNDQU-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


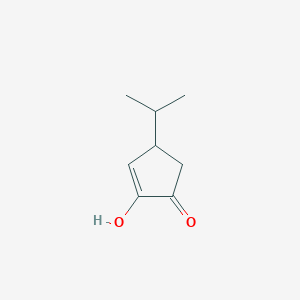
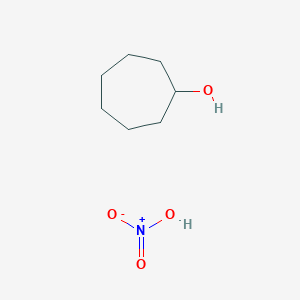


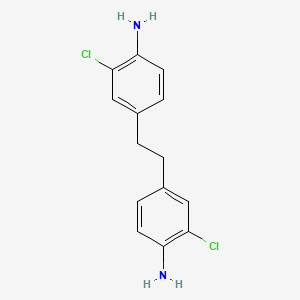
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)
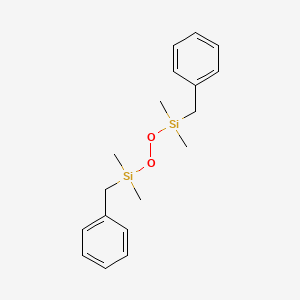
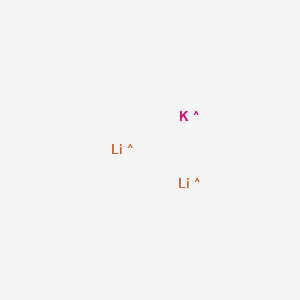
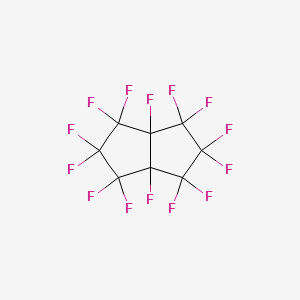
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)

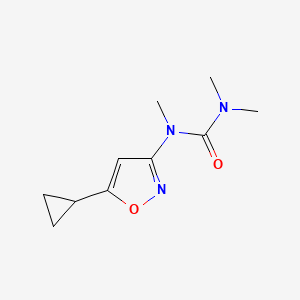
![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
